

# Health and Safety of Trimethylolpropane Trinonanoate: A Technical Guide

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## Compound of Interest

Compound Name: Trimethylolpropane trinonanoate

Cat. No.: B093850

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Disclaimer: Direct toxicological data for **Trimethylolpropane Trinonanoate** is limited. This guide provides a health and safety overview based on the toxicological profiles of its constituent components, trimethylolpropane and nonanoic acid, and data from structurally similar polyol esters. This approach, known as "read-across," is a scientifically recognized method for assessing the potential hazards of data-poor substances.

## Executive Summary

**Trimethylolpropane Trinonanoate** is a tri-ester formed from the reaction of trimethylolpropane with three units of nonanoic acid. As a member of the polyol ester chemical family, it is anticipated to have a low order of toxicity. Polyol esters are generally characterized by good thermal stability, low volatility, and are not typically associated with significant health hazards under normal conditions of use.<sup>[1][2]</sup> The primary health considerations for this substance are likely related to the properties of its hydrolysis products, trimethylolpropane and nonanoic acid, should the substance break down. Based on the available data for these components, **Trimethylolpropane Trinonanoate** is expected to have low acute toxicity, may be a mild skin and eye irritant, and is unlikely to be a significant concern for genotoxicity, carcinogenicity, or reproductive toxicity.

## Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Trimethylolpropane Trinonanoate** are not readily available. The table below summarizes key properties of its constituent molecules.

| Property          | Trimethylolpropane      | Nonanoic Acid       | Expected for Trimethylolpropane Trinonanoate |
|-------------------|-------------------------|---------------------|--|
| CAS Number        | 77-99-6[3]              | 112-05-0[4]         | Not Available                                |
| Molecular Formula | C6H14O3[5]              | C9H18O2[4]          | C33H62O6                                     |
| Molecular Weight  | 134.20 g/mol [5]        | 158.2 g/mol [4]     | 570.9 g/mol                                  |
| Appearance        | White solid (flakes)[3] | Colorless liquid[4] | Expected to be a clear, viscous liquid       |
| Boiling Point     | 285°C[5]                | 254.5°C[4]          | Significantly higher than components         |
| Melting Point     | 58°C[5]                 | 12.4°C[4]           | Lower than trimethylolpropane                |
| Water Solubility  | Soluble ( >100 g/L)[5]  | Low                 | Expected to be very low                      |

## Toxicological Assessment

The toxicological profile of **Trimethylolpropane Trinonanoate** is inferred from its components and close structural analogs.

### Acute Toxicity

Both trimethylolpropane and nonanoic acid exhibit low acute oral toxicity.[4][5] Therefore, **Trimethylolpropane Trinonanoate** is also expected to have a low order of acute toxicity.

| Substance          | Route  | Species | LD50          | Reference |
|--------------------|--------|---------|---------------|-----------|
| Trimethylolpropane | Oral   | Rat     | >2500 mg/kg   | [5]       |
| Trimethylolpropane | Dermal | Rabbit  | >10,000 mg/kg | [6]       |
| Nonanoic Acid      | Oral   | Rat     | >5,000 mg/kg  | [4]       |
| Nonanoic Acid      | Oral   | Mouse   | 15,000 mg/kg  | [4]       |

## Irritation and Sensitization

Nonanoic acid is classified as a skin and eye irritant.[4][7][8] Trimethylolpropane is not a skin irritant.[6] Polyol esters generally exhibit low irritation potential.[1][2] While **Trimethylolpropane Trinonanoate** itself is unlikely to be a significant irritant, prolonged contact or hydrolysis on the skin could release nonanoic acid, leading to mild irritation.

Nonanoic acid may cause skin sensitization, although some sources state it shall not be classified as a sensitizer.[4][7] Trimethylolpropane is not considered a sensitizer.[6] Therefore, the sensitization potential for the parent ester is likely low.

| Substance                            | Endpoint           | Species | Result                              | Reference |
|--------------------------------------|--------------------|---------|-------------------------------------|-----------|
| Trimethylolpropane                   | Skin Irritation    | Rabbit  | No irritation                       | [6]       |
| Nonanoic Acid                        | Skin Irritation    | -       | Causes skin irritation              | [4][8]    |
| Nonanoic Acid                        | Eye Irritation     | -       | Causes serious eye irritation       | [4][8]    |
| Nonanoic Acid                        | Skin Sensitization | -       | May cause an allergic skin reaction | [4]       |
| Trimethylolpropane Caprylate Caprate | Skin Irritation    | Rat     | Local irritation at high doses      | [9]       |

## Repeated Dose Toxicity

No significant target organ toxicity is noted for trimethylolpropane after repeated exposure.[5] [10] Similarly, nonanoic acid is not classified as a specific target organ toxicant after repeated exposure.[7] This suggests a low probability of systemic toxicity from repeated exposure to **Trimethylolpropane Trinonanoate**.

## Genotoxicity

Available data indicates that trimethylolpropane is not genotoxic.[5] Nonanoic acid is also not classified as a germ cell mutagen.[7] This provides confidence that **Trimethylolpropane Trinonanoate** is unlikely to be mutagenic.

| Substance          | Assay                  | Result                      | Reference |
|--------------------|------------------------|-----------------------------|-----------|
| Trimethylolpropane | Genotoxicity studies   | Negative                    | [5]       |
| Nonanoic Acid      | Germ cell mutagenicity | Not classified as mutagenic | [7]       |

## Carcinogenicity

Neither trimethylolpropane nor nonanoic acid are classified as carcinogenic.[6][7] This is in stark contrast to a structurally different ester, Trimethylolpropane Triacrylate (TMPTA), which is suspected of causing cancer.[11][12] The hazard of TMPTA is linked to the reactive acrylate groups, which are absent in the saturated ester structure of **Trimethylolpropane Trinonanoate**. The lack of a carcinogenic concern for the constituent parts and the absence of a reactive structural alert suggest a low carcinogenic potential for **Trimethylolpropane Trinonanoate**.

## Reproductive and Developmental Toxicity

Trimethylolpropane is suspected of damaging fertility or the unborn child based on some data, though the no-observed-adverse-effect-level (NOAEL) for reproductive toxicity is high (800 mg/kg/day).[5][6][10] Nonanoic acid is not classified as a reproductive toxicant.[7]

A key study on a close structural analog, trimethylolpropane caprylate caprate, showed no developmental toxicity in rats at dermal doses up to 2,000 mg/kg/day.[9] This study provides strong evidence that polyol esters of this type are not developmental hazards.

## Experimental Protocols

Standardized test protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the safety of chemicals.[13][14][15] These guidelines ensure data quality and international acceptance.[16]

## Acute Oral Toxicity (OECD TG 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 of a substance while minimizing animal use.[17]

- **Animal Selection:** Typically, female rats from a standard strain are used.
- **Dose Administration:** A single animal is dosed at a starting level just below the estimated LD50.
- **Observation:** The animal is observed for up to 14 days.

- **Dose Adjustment:** If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
- **Endpoint:** The test continues until stopping criteria are met, typically after 5 animals. The LD50 and confidence intervals are then calculated.[\[17\]](#)

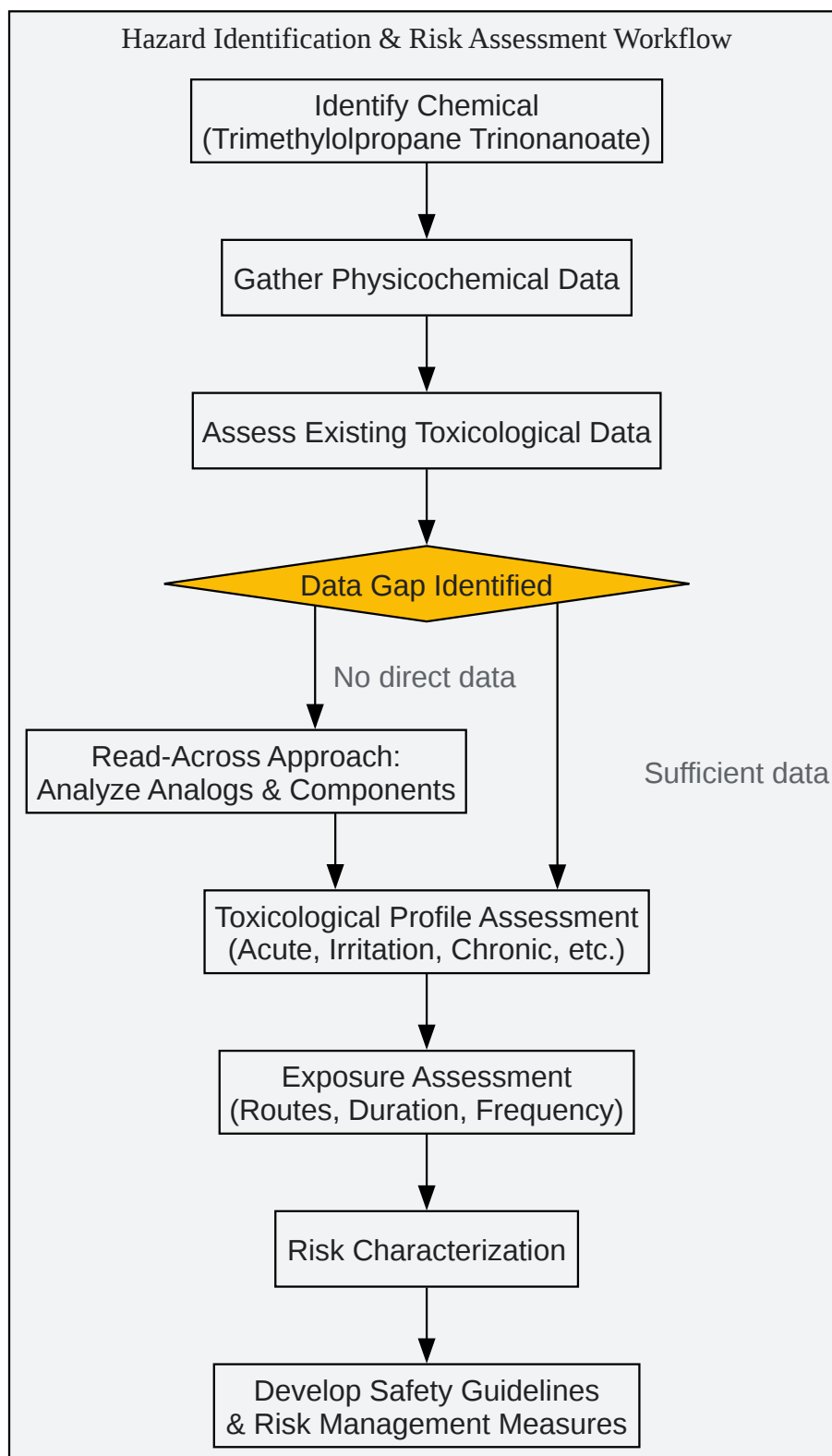
## Skin Irritation/Corrosion (OECD TG 404)

- **Animal Selection:** A single albino rabbit is typically used for the initial test.
- **Test Substance Application:** 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.
- **Exposure:** The patch is covered with a gauze dressing for a 4-hour exposure period.
- **Observation:** The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring and Classification:** The severity of the reactions is scored, and the substance is classified based on the mean scores.

## In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

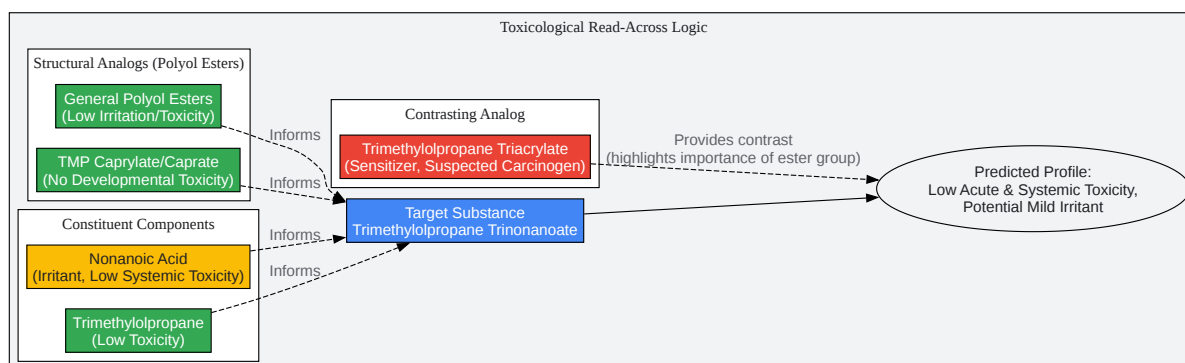
- **Cell Culture:** Suitable mammalian cells (e.g., Chinese Hamster Ovary cells) are cultured.
- **Exposure:** Cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (using a liver S9 fraction).
- **Harvest:** After a suitable treatment period, cells are harvested, and metaphase chromosomes are prepared and stained.
- **Analysis:** At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).
- **Evaluation:** The frequency of aberrant cells is compared to negative and positive controls to determine if the substance is clastogenic.

## Visualizations



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Caption: General workflow for chemical hazard identification and risk assessment.



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Caption: Read-across approach for assessing **Trimethylolpropane Trinonanoate** safety.

## Conclusion and Recommendations

Based on a comprehensive analysis of its constituent parts and structurally related compounds, **Trimethylolpropane Trinonanoate** is not expected to pose a significant health risk in occupational settings. The primary hazards are likely limited to mild skin and eye irritation upon prolonged or repeated contact, driven by the properties of nonanoic acid. The absence of the reactive acrylate moiety, present in the more hazardous TMPTA, means that concerns regarding sensitization and carcinogenicity are significantly lower for **Trimethylolpropane Trinonanoate**.

Standard industrial hygiene practices should be followed:



- Use in well-ventilated areas.
- Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
- Avoid direct contact with skin and eyes.
- Wash hands thoroughly after handling.

For drug development professionals, while the substance is anticipated to be of low toxicity, any formulation intended for human use would require direct experimental data to confirm this assessment, following relevant international testing guidelines.

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- To cite this document: BenchChem. [Health and Safety of Trimethylolpropane Trinonanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093850#health-and-safety-considerations-for-trimethylolpropane-trinonanoate]

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